N,N-maleoyl-glycyl chloride
Description
Significance and Strategic Role in Contemporary Organic Synthesis
The significance of N,N-maleoyl-glycyl chloride in modern organic synthesis lies in its role as a heterobifunctional crosslinker. The presence of two distinct reactive sites allows for the covalent linkage of different types of molecules. For instance, the acid chloride can be used to attach the molecule to a polymer backbone or a solid support containing hydroxyl or amino groups. The maleimide (B117702) function is then available for the specific conjugation of thiol-containing molecules, such as cysteine residues in peptides and proteins. This strategic orthogonality is crucial in the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to an antibody that specifically targets cancer cells.
Furthermore, the glycine (B1666218) spacer between the maleimide and the acid chloride provides a degree of flexibility and can influence the physicochemical properties of the final conjugate, such as its solubility and steric hindrance at the conjugation site. The ability to create well-defined molecular architectures through the use of such linkers is a cornerstone of contemporary materials science and medicinal chemistry.
Historical Context of N-Maleoyl Amino Acid Derivative Chemistry
The chemistry of N-maleoyl amino acid derivatives has its roots in the broader field of maleimide chemistry, which has been explored for over a century. The specific interest in N-maleoyl amino acids grew with the advent of bioconjugation techniques in the mid-20th century. Early work focused on the development of reagents for the specific modification of proteins. The high selectivity of the maleimide-thiol reaction made N-substituted maleimides, including those derived from amino acids, ideal candidates for this purpose.
Initial syntheses of N-maleoyl amino acids were often multi-step procedures with moderate yields. arkat-usa.org For example, a common route involved the reaction of an amino acid with maleic anhydride (B1165640) to form the corresponding maleamic acid, followed by a dehydration step to form the maleimide ring. nih.govtubitak.gov.tr Over the years, improvements in synthetic methodologies have led to more efficient and scalable processes for producing these valuable compounds. arkat-usa.org The development of N-maleoyl amino acid derivatives, including the corresponding acid chlorides, has been driven by the increasing demand for sophisticated tools in drug delivery, diagnostics, and materials science. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-(2,5-dioxopyrrol-1-yl)acetyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-4(9)3-8-5(10)1-2-6(8)11/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBYJMUYIDMBHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Properties of N,n Maleoyl Glycyl Chloride
| Property | Value |
| Molecular Formula | C6H4ClNO3 |
| Molecular Weight | 173.55 g/mol |
| Melting Point | Not available. Expected to be a low-melting solid or liquid at room temperature. For comparison, the melting point of N-maleoyl-glycine is reported to be in the range of 99-110 °C. nih.gov |
| Boiling Point | Not available. Likely to decompose at higher temperatures. |
| Solubility | Expected to be soluble in aprotic organic solvents such as dichloromethane, chloroform, and tetrahydrofuran. It will react with protic solvents like water and alcohols. |
Reaction Mechanisms and Chemical Reactivity of N,n Maleoyl Glycyl Chloride
Nucleophilic Acyl Substitution Reactions
The most significant reaction pathway for N,N-maleoyl-glycyl chloride, like all acyl chlorides, is nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org Acyl chlorides are among the most reactive carboxylic acid derivatives. libretexts.orgvanderbilt.edu This high reactivity stems from the strong electrophilic character of the carbonyl carbon, which is bonded to two highly electronegative atoms: oxygen and chlorine. chemguide.co.uk These atoms pull electron density away from the carbon, making it susceptible to attack by nucleophiles. chemguide.co.uk
The general mechanism for nucleophilic acyl substitution proceeds through a two-stage process known as an addition-elimination mechanism. vanderbilt.edusavemyexams.com
Nucleophilic Addition: The reaction begins with the nucleophile attacking the electrophilic carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral intermediate. masterorganicchemistry.comvanderbilt.edu
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond reforms, and the chloride ion, being an excellent leaving group, is expelled. masterorganicchemistry.comvanderbilt.edu
This sequence results in the net substitution of the chloride with the incoming nucleophile. masterorganicchemistry.com
Reactivity with Amine Nucleophiles: Mechanism of Amide Bond Formation
This compound reacts rapidly, often violently, with ammonia (B1221849) and primary or secondary amines to form N-substituted amides. libretexts.orgchemguide.co.uklibretexts.org This reaction, known as aminolysis, is a highly efficient method for creating amide bonds. libretexts.org The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. chemguide.co.uksavemyexams.com
The mechanism follows the characteristic nucleophilic addition-elimination pathway. savemyexams.comlibretexts.org
Addition: The amine's nitrogen atom attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org
Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion. libretexts.org
Deprotonation: A hydrogen chloride (HCl) molecule is formed as a byproduct. savemyexams.com Because amines are basic, a second equivalent of the amine is typically required to neutralize the HCl, forming an ammonium (B1175870) chloride salt. libretexts.orglibretexts.org
This is a condensation reaction as a small molecule is eliminated during the formation of the larger amide molecule. savemyexams.com
Table 1: Reaction of this compound with Amines
| Reactant | Nucleophile | Product | Byproduct | Reaction Type |
| This compound | Primary Amine (R-NH₂) | N-substituted amide | Alkylammonium chloride | Aminolysis (Nucleophilic Acyl Substitution) |
| This compound | Secondary Amine (R₂NH) | N,N-disubstituted amide | Dialkylammonium chloride | Aminolysis (Nucleophilic Acyl Substitution) |
| This compound | Ammonia (NH₃) | Primary amide | Ammonium chloride | Aminolysis (Nucleophilic Acyl Substitution) |
Reactivity with Alcohol Nucleophiles: Mechanism of Ester Formation
This compound undergoes alcoholysis, reacting with alcohols to produce esters. libretexts.orgchemguide.co.uk This is one of the most common laboratory methods for ester synthesis because acyl chlorides are more reactive than carboxylic acids. libretexts.orgsavemyexams.comchemguide.co.uk The reaction is vigorous at room temperature. chemguide.co.uk
The mechanism is a nucleophilic addition-elimination reaction, analogous to aminolysis. chemguide.co.uk
Addition: A lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. chemguide.co.ukoperachem.com
Elimination: The intermediate collapses, ejecting the chloride ion and reforming the carbon-oxygen double bond. chemguide.co.ukoperachem.com
Deprotonation: The resulting protonated ester is deprotonated, typically by a weak, non-nucleophilic base such as pyridine, which is added to the reaction to neutralize the HCl byproduct without competing with the alcohol nucleophile. operachem.com
The reaction is sensitive to steric hindrance; primary alcohols react faster than secondary, which are faster than tertiary alcohols. libretexts.org
Table 2: Reaction of this compound with Alcohols
| Reactant | Nucleophile | Product | Byproduct | Reaction Type |
| This compound | Alcohol (R-OH) | Ester | Hydrogen Chloride (HCl) | Alcoholysis (Nucleophilic Acyl Substitution) |
Hydrolytic Reactivity in Aqueous Environments
Acyl chlorides react readily with water in a process called hydrolysis to yield the corresponding carboxylic acid. libretexts.orgsavemyexams.com When this compound is exposed to an aqueous environment, it hydrolyzes to form N,N-maleoyl-glycine and hydrogen chloride. savemyexams.com The reaction mechanism is another example of nucleophilic acyl substitution, with water acting as the nucleophile. savemyexams.com Due to the high reactivity of acyl chlorides, this reaction occurs rapidly and does not require a catalyst. libretexts.org
Fundamental Principles of Acylation and Condensation Reactions
The reactions of this compound are classic examples of acylation . Acylation is the process of introducing an acyl group (R-C=O) into a compound. In this case, this compound acts as an acylating agent, transferring the N,N-maleoyl-glycyl group to a nucleophile.
These transformations are also classified as condensation reactions . savemyexams.com A condensation reaction is one in which two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water or, in this case, hydrogen chloride. savemyexams.com For instance, in the formation of an amide from an amine, the acyl chloride and amine condense, eliminating HCl. savemyexams.comlibretexts.org
Electrophilic and Nucleophilic Characteristics Governing Reactivity
The chemical reactivity of this compound is governed by the distribution of electron density within the molecule, which defines its electrophilic and nucleophilic sites. masterorganicchemistry.com
Electrophilic Character: The primary electrophilic site is the carbonyl carbon of the acyl chloride group. chemguide.co.uk Its electrophilicity is significantly enhanced by the strong electron-withdrawing inductive effects of both the carbonyl oxygen and the adjacent chlorine atom. chemguide.co.uk This pronounced positive partial charge makes it an excellent target for attack by electron-rich species (nucleophiles). chemguide.co.ukmasterorganicchemistry.com The double bond within the maleimide (B117702) ring can also act as an electrophile in Michael addition reactions, but the acyl chloride is substantially more reactive towards nucleophilic attack.
The vast majority of reactions involving this compound will feature a nucleophile attacking the electrophilic acyl carbon. masterorganicchemistry.com
Advanced Mechanistic Considerations in Organic Transformations (e.g., SN1, SN2, Elimination Reactions, Rearrangements)
While nucleophilic acyl substitution is the dominant mechanism, it is important to distinguish it from other substitution and elimination pathways.
Sₙ1 and Sₙ2 Reactions: The nucleophilic substitution reactions of this compound are fundamentally different from Sₙ1 and Sₙ2 reactions. masterorganicchemistry.com Sₙ1 and Sₙ2 mechanisms describe substitution at a tetrahedral, sp³-hybridized carbon atom (like in an alkyl halide). masterorganicchemistry.comlibretexts.org In contrast, nucleophilic acyl substitution occurs at a trigonal planar, sp²-hybridized carbonyl carbon. libretexts.org The Sₙ2 reaction is a single, concerted step, while the Sₙ1 reaction proceeds through a carbocation intermediate. masterorganicchemistry.comleah4sci.com Nucleophilic acyl substitution involves a distinct tetrahedral intermediate and is neither concerted nor does it typically form a carbocation at the acyl position. masterorganicchemistry.comvanderbilt.edu
Elimination Reactions (E1 and E2): These reactions, which typically result in the formation of alkenes, are not characteristic of the acyl chloride functional group's reactivity. lumenlearning.com They require a suitable leaving group on one carbon and a proton on an adjacent carbon, a structural motif not central to the reactions of the acyl chloride moiety itself.
Rearrangements: Carbocation rearrangements are a hallmark of the Sₙ1 mechanism, occurring to form a more stable carbocation. leah4sci.com Since the nucleophilic acyl substitution mechanism does not proceed via a carbocation intermediate, such rearrangements are not observed in the reactions of this compound.
Applications of N,n Maleoyl Glycyl Chloride in Complex Molecular Architectures
Advanced Strategies in Peptide Synthesis
N,N-maleoyl-glycyl chloride and its precursor, N-maleoylglycine, are valuable tools in advanced peptide synthesis, offering a direct method for introducing a reactive maleimide (B117702) group at a specific position, typically the N-terminus.
The introduction of an N-terminal maleoyl-glycyl moiety utilizes N-maleoylglycine as a building block. The synthesis of N-maleoylglycine itself can be achieved by reacting glycine (B1666218) with maleic anhydride (B1165640) in acetic acid, followed by a cyclization step to form the maleimide ring. nih.gov In this context, the maleoyl group serves a dual purpose. Firstly, it acts as a permanent protecting group for the glycine's Nα-amine, preventing it from participating in further peptide bond formations. Secondly, and more importantly, it functions as a reactive handle for subsequent conjugation reactions.
The maleimide group is compatible with the conditions of fluorenylmethoxycarbonyl (Fmoc) based solid-phase peptide synthesis (SPPS), which uses a mild base like piperidine (B6355638) for deprotection. thermofisher.com This orthogonality allows for the selective removal of temporary Fmoc protecting groups on other amino acids in the peptide chain without affecting the N-terminal maleoyl group. ethz.ch The N-maleoylglycine is typically coupled to the deprotected N-terminus of the peptide chain as the final step in the sequence elongation. nih.gov
The incorporation of this compound or its less reactive carboxylic acid precursor (N-maleoylglycine) into SPPS protocols is a key step for creating peptides designed for conjugation. csic.es In a typical procedure, the fully assembled peptide, still attached to the solid support resin, undergoes the removal of its final N-terminal Fmoc protecting group. nih.gov Subsequently, a solution containing N-maleoylglycine and coupling reagents is added to the resin. nih.gov
Common solvents for SPPS, such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP), are used to facilitate the reaction by ensuring efficient solvation and swelling of the peptide-resin. peptide.com The coupling reaction itself is mediated by standard activating agents. While the highly reactive this compound could be used directly, it is more common to use N-maleoylglycine in conjunction with a carbodiimide (B86325) like N,N'-diisopropylcarbodiimide (DIC) and an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov These reagents generate a reactive ester in situ, which then efficiently acylates the free N-terminal amine of the resin-bound peptide. nih.gov
| Parameter | Description | Common Reagents/Conditions | Source(s) |
| Peptide Support | The solid phase on which the peptide is synthesized. | Rink Amide AM resin, Sieber amide resin | nih.gov |
| Synthesis Strategy | The chemical methodology used for peptide elongation. | Nα-Fmoc solid phase methodology | nih.govnih.gov |
| Coupling Reagent | Activates the carboxylic acid for amide bond formation. | DIC/HOBt, HBTU/HOAt | nih.govtechnoprocur.cz |
| Solvent | Medium for the coupling reaction. | DMF, NMP | nih.govpeptide.com |
| Final Coupling Step | Introduction of the maleoyl-glycyl moiety. | N-maleoylglycine coupled to the N-terminus of the resin-bound peptide. | nih.gov |
The primary function of incorporating a maleoyl-glycyl group into a peptide is to prepare it for conjugation, particularly with molecules containing sulfhydryl (thiol) groups. nih.gov The maleimide ring is an excellent Michael acceptor and reacts with high specificity and efficiency with thiols, such as those on cysteine residues, to form a stable thioether linkage. thno.org This reaction is fundamental to creating complex peptide conjugates. For instance, a melittin (B549807) analogue containing an N-terminal maleimide-glycine was synthesized and subsequently conjugated to a cysteine-containing polyacridine peptide. nih.gov
This reagent also plays a role in modifying cyclic peptides. In one study, N-maleoylglycine was coupled to a pre-formed cyclic tetrapeptide, cyclo(Gly-L-Phe-D-Pro-L-Dap), to create an analogue of the cytostatic agent chlamydocin. nih.gov This modification was used to introduce a reactive group to probe for potential sulfhydryl groups at the biological receptor of chlamydocin. nih.gov The synthesis involved removing a Boc protecting group from the cyclic peptide and then coupling N-maleoylglycine using DCC/HOBt in methylene (B1212753) chloride, achieving a 68% yield for this step. nih.gov
Contributions to Bioconjugation and Linker Design Methodologies
The maleimide group is a cornerstone of modern bioconjugation chemistry, and reagents like this compound provide a straightforward way to install this functionality onto molecules of interest. researchgate.net The resulting maleoyl-containing linkages are integral to the design of targeted therapeutics, diagnostics, and other advanced biomaterials.
Maleimide-based linkers are designed for the specific and directed chemical conjugation of two different molecular entities, such as an antibody and a drug in an antibody-drug conjugate (ADC). frontiersin.org The high selectivity of the maleimide group for the thiol side chain of cysteine residues allows for site-specific modification of proteins and peptides. thno.org This is crucial for creating homogeneous conjugates where the payload is attached at a defined location, ensuring consistent properties and biological activity. nih.gov
The this compound provides a simple linker structure where the maleimide serves as the thiol-reactive warhead and the glycine unit acts as a short, flexible spacer. The synthesis of such functionalities typically involves the reaction of an amine (in this case, glycine) with maleic anhydride, followed by cyclization to form the stable five-membered maleimide ring. nih.gov The resulting N-substituted maleimide can then be activated, for example as an acid chloride or an N-hydroxysuccinimide ester, for coupling to another molecule. researchgate.net This strategy has been widely used to link peptides, drugs, and imaging agents to antibodies and other targeting proteins. thno.orgnih.gov
The stability of the linker is a critical parameter in the design of bioconjugates, particularly for ADCs, which must remain intact in circulation but release their payload within the target cell. frontiersin.org The thiosuccinimide bond formed from the reaction of a maleimide with a cysteine thiol is generally stable under physiological conditions. frontiersin.org
However, the broader field of linker technology has developed various strategies to induce cleavage under specific environmental triggers. axispharm.com These cleavable linkers are often complex structures that may or may not incorporate a maleimide for the initial conjugation. Common cleavage mechanisms include:
Acid-Sensitive Cleavage : Linkers containing groups like hydrazones are designed to hydrolyze in the acidic environment of endosomes and lysosomes (pH 4-6). axispharm.comnih.gov A related strategy uses maleic acid derivatives (maleamic acids), which can undergo intramolecular cyclization at acidic pH to release the conjugated drug. nih.gov
Enzyme-Mediated Cleavage : Many linkers incorporate short peptide sequences, such as the Valine-Citrulline (Val-Cit) motif, that are recognized and cleaved by lysosomal proteases like cathepsin B. nih.govresearchgate.net Other enzymes like β-glucuronidase can also be targeted. researchgate.net
Redox-Sensitive Cleavage : Linkers containing disulfide bonds are stable in the bloodstream but are readily cleaved in the highly reducing intracellular environment, which has a high concentration of glutathione (B108866) (GSH). axispharm.com
While the bond formed by this compound itself is not designed to be cleavable, the principles of linker design allow for the incorporation of cleavable units elsewhere in the molecular architecture of a complex bioconjugate.
| Cleavage Mechanism | Trigger | Example Linker Type | Source(s) |
| Acid-Labile | Low pH (e.g., in lysosomes) | Hydrazone, Maleamic acid | axispharm.comnih.gov |
| Protease-Sensitive | Specific enzymes (e.g., Cathepsin B) | Peptide (e.g., Val-Cit) | nih.govresearchgate.net |
| Redox-Sensitive | Reducing agents (e.g., Glutathione) | Disulfide bond | axispharm.com |
Utilization in Polymer Chemistry and Advanced Materials Development
The unique reactivity of the maleimide group makes it a powerful tool in polymer chemistry for creating complex and functional materials. Maleimide-containing compounds are widely used to modify and crosslink polymer chains, leading to the development of advanced materials with tailored properties for biomedical and industrial applications.
Chemical Modification of Polymeric Scaffolds via Maleoylation
Chemical modification of pre-existing polymers is a key strategy for creating new materials with desired functionalities without developing new polymerization processes from scratch. nih.gov Maleoylation, the introduction of maleimide groups onto a polymer backbone, is a prime example of such a modification. This process imparts the reactive capabilities of the maleimide group to the entire polymer scaffold.
The process often involves reacting a polymer with available functional groups (like amines or hydroxyls) with a maleimide-containing molecule that also has a reactive group compatible with the polymer. For instance, a maleimide-functionalized acid chloride could react with hydroxyl or amine groups on a polymer like polyvinyl chloride (PVC) or cellulose (B213188) derivatives. ktu.ltresearchgate.net While direct studies on "this compound" are absent, the principle is demonstrated in the use of similar molecules like N-maleoyl-β-alanine for modifying starch and other polysaccharides. researchgate.net
Key Research Findings:
Versatility: Grafting techniques can produce surfaces with specific properties, such as biocompatibility or selective adsorption, by covalently coupling molecules to a substrate polymer. nih.gov
Polymer Activation: Polymers like polyvinyl chloride (PVC) can be chemically modified. researchgate.neturfu.rursc.orgrsc.org For example, PVC can be aminated and then reacted with other compounds to alter its surface properties and improve characteristics like blood compatibility. researchgate.net
Cellulose Modification: Cellulose, a natural and abundant polymer, can be chemically modified through esterification and etherification to introduce new functional groups, expanding its applications. ktu.lt
The resulting maleimide-functionalized polymer becomes a versatile platform for further reactions, particularly for attaching biomolecules or for crosslinking, as discussed in the following section.
Facilitation of Crosslinking Reactions in Hydrogel Formation (e.g., Diels-Alder "Click" Chemistry)
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them ideal for applications in tissue engineering, drug delivery, and as biosensors. The formation of stable and biocompatible hydrogels often relies on efficient crosslinking reactions. The maleimide group is a key player in one of the most elegant and efficient crosslinking methods: the Diels-Alder reaction. mdpi.com
The Diels-Alder reaction is a type of "click chemistry" that involves the reaction of a diene (like furan) with a dienophile (like maleimide) to form a stable cyclic compound. mdpi.comnih.gov This reaction is highly efficient, occurs under mild conditions (often at room temperature and in water), and produces no byproducts, which is crucial for biomedical applications. mdpi.com
Process:
A polymer is functionalized with maleimide groups (as described in 4.3.1).
A second polymer or crosslinking molecule is functionalized with a diene, commonly furan (B31954) or its derivatives. rsc.org
When these two components are mixed, the Diels-Alder reaction occurs between the maleimide and furan groups, forming covalent crosslinks and leading to the formation of a hydrogel. rsc.org
Research Highlights in Diels-Alder Hydrogel Formation:
| Diene/Dienophile Pair | Polymer System | Key Findings |
| Furan/Maleimide | Poly(ethylene glycol) (PEG) | Gel formation occurs in water at 37°C. Gelation time and mechanical properties can be tuned by altering polymer concentration and molecular weight. rsc.org |
| Furan/Maleimide | Dexamethasone-peptide conjugate and PEG hydrogel | Demonstrates a controlled drug release system based on the dynamic equilibrium of the Diels-Alder reaction, enabling sustained release of therapeutic agents. nih.gov |
| Fulvene/Maleimide | Poly(ethylene glycol) (PEG) | Offers significantly faster gelation times (e.g., 20 minutes) compared to furan-maleimide pairs (e.g., 10 hours), while maintaining stability under physiological conditions. mdpi.com |
| Furan/Maleimide | Gelatin and Dextran | Polysaccharides were successfully modified to include diene and dienophile groups, enabling the formation of biocompatible hydrogels via Diels-Alder chemistry. researchgate.net |
The reversibility of some Diels-Alder reactions at elevated temperatures also allows for the creation of "self-healing" hydrogels, where broken crosslinks can be reformed. This dynamic nature, combined with the biocompatibility of the reaction, makes maleimide-driven crosslinking a cornerstone of modern hydrogel design. mdpi.com
Advanced Characterization and Computational Studies of N,n Maleoyl Glycyl Chloride
Spectroscopic Analysis for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular framework of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.
¹H-NMR Spectroscopy: In a typical ¹H-NMR spectrum of N,N-maleoyl-glycyl chloride, distinct signals corresponding to the different types of protons are expected. The two protons of the maleimide (B117702) ring are chemically equivalent and would appear as a singlet. The methylene (B1212753) (-CH₂-) protons of the glycyl unit would also give rise to a singlet. The chemical shifts of these signals are influenced by the electron-withdrawing effects of the adjacent carbonyl and acyl chloride groups.
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom in the molecule. ksu.edu.sa Key signals would include those for the carbonyl carbons of the maleimide and acyl chloride groups, the olefinic carbons of the maleimide ring, and the methylene carbon of the glycyl moiety. ksu.edu.sa The chemical shifts in ¹³C-NMR are particularly sensitive to the electronic environment, with carbonyl carbons appearing significantly downfield. ksu.edu.sa The use of proton-decoupled ¹³C-NMR simplifies the spectrum by removing C-H coupling, resulting in a single peak for each chemically distinct carbon atom. libretexts.org
Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H-NMR Chemical Shift (ppm) | Predicted ¹³C-NMR Chemical Shift (ppm) |
| Maleimide CH | ~7.0 | ~135 |
| Glycyl CH₂ | ~4.5 | ~45 |
| Maleimide C=O | - | ~170 |
| Acyl Chloride C=O | - | ~175 |
Note: These are estimated values and can vary based on the solvent and experimental conditions.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. edinst.com These complementary methods probe the vibrational modes of molecular bonds. vscht.cz
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. tum.de Prominent peaks would include the symmetric and asymmetric stretching vibrations of the carbonyl groups in the maleimide ring and the acyl chloride. The C=C stretching vibration of the maleimide ring and the C-N stretching vibrations would also be observable. The presence of the highly reactive acyl chloride group would be confirmed by a characteristic high-frequency carbonyl stretch.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net While strong in the IR spectrum, the carbonyl stretching vibrations are typically weaker in the Raman spectrum. Conversely, the C=C double bond of the maleimide ring, being more polarizable, is expected to show a strong Raman signal. frontiersin.org This complementarity is crucial for a comprehensive vibrational analysis. edinst.com
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |
| C=O (Acyl Chloride) | Stretching | ~1800 | Weak |
| C=O (Maleimide) | Stretching | ~1720, ~1780 | Weak-Medium |
| C=C (Maleimide) | Stretching | ~1600 | Strong |
| C-N | Stretching | ~1300-1400 | Medium |
Mass Spectrometry (MS) Techniques: Electrospray Ionization (ESI-MS) and Electron Ionization (EI-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. pg.edu.pl Different ionization methods, such as Electrospray Ionization (ESI) and Electron Ionization (EI), provide distinct types of information.
Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation. acdlabs.comnih.gov This is particularly useful for confirming the molecular weight of this compound. nih.gov The high-resolution capabilities of ESI-MS can provide the exact mass, allowing for the determination of the molecular formula. pg.edu.pl
Electron Ionization (EI-MS): In contrast to ESI, EI is a hard ionization technique that bombards the molecule with high-energy electrons, causing extensive fragmentation. pg.edu.placdlabs.com The resulting fragmentation pattern is a unique "fingerprint" of the molecule and provides valuable structural information. acdlabs.com For this compound, characteristic fragments would likely arise from the cleavage of the acyl chloride group, the glycyl side chain, and the maleimide ring. Analyzing these fragments helps to piece together the molecular structure.
Computational Chemistry and Molecular Modeling Approaches
Computational chemistry offers powerful tools to complement experimental data, providing deeper insights into the properties and reactivity of molecules like this compound.
Density Functional Theory (DFT) Calculations for Electronic Structure and Chemical Reactivity
Density Functional Theory (DFT) has become a standard computational method for investigating the electronic structure and reactivity of molecules. researchgate.netrsc.org By approximating the electron density, DFT can be used to calculate a wide range of molecular properties. aps.org For this compound, DFT calculations can provide optimized molecular geometry, atomic charges, and frontier molecular orbitals (HOMO and LUMO). researchgate.net The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net The distribution of electron density and the molecular electrostatic potential (MEP) map can reveal the most likely sites for nucleophilic and electrophilic attack, offering predictions about its reactivity. researchgate.net
Theoretical Prediction of Spectroscopic Parameters and Reaction Pathways
A significant advantage of computational chemistry is its ability to predict spectroscopic data. electronicsandbooks.com DFT calculations can be used to simulate the ¹H-NMR and ¹³C-NMR chemical shifts, as well as the IR and Raman vibrational frequencies of this compound. researchgate.netfrontiersin.org Comparing these theoretical spectra with experimental data can aid in the assignment of spectral peaks and confirm the proposed structure.
Furthermore, computational methods can be employed to explore potential reaction pathways. dss.go.th For a reactive molecule like this compound, this could involve modeling its reaction with nucleophiles, such as in the formation of peptide conjugates. researchgate.networdpress.com By calculating the activation energies and reaction thermodynamics, DFT can help to understand the feasibility and mechanism of various chemical transformations. aps.org
Conformational Analysis and Intermolecular Interactions through Computational Methods
Computational chemistry provides powerful tools for the theoretical investigation of molecular structures, stabilities, and interactions. For this compound, while specific experimental and computational studies are not extensively documented in publicly available literature, established computational methodologies can be applied to predict its conformational landscape and the nature of its intermolecular interactions. Such studies are crucial for understanding the molecule's reactivity, physical properties, and potential biological activity.
The conformational flexibility of this compound is primarily centered around the rotatable single bonds of the glycyl linker. Theoretical methods, particularly density functional theory (DFT), are well-suited to explore the potential energy surface of the molecule and identify its stable conformers. nih.govphyschemres.org The process typically involves a systematic scan of the dihedral angles defining the backbone of the glycyl moiety.
Initial geometric optimizations would likely be performed at a lower level of theory, such as with the Hartree-Fock (HF) method, followed by more accurate calculations using a DFT functional like B3LYP, PBE0, or the M06 family, which are known to be reliable for studying hydrogen-bonded systems. nih.govphyschemres.orgnih.gov The choice of basis set, such as the Pople-style 6-31G(d) or the more extensive def2-TZVP, is critical for obtaining accurate results. nih.gov
For each identified conformer, frequency calculations are performed at the same level of theory to confirm that the optimized geometry represents a true energy minimum (i.e., no imaginary frequencies) and to derive thermodynamic properties such as enthalpy and Gibbs free energy. These calculations allow for the determination of the relative stability of the different conformers.
Below is a hypothetical representation of the kind of data that would be generated from such a conformational analysis. The dihedral angles (φ, ψ) refer to the rotations around the N-Cα and Cα-C bonds of the glycine (B1666218) unit, respectively.
Table 1: Hypothetical Conformational Data for this compound (Note: The following data is illustrative and not derived from actual experimental or computational results.)
| Conformer | Dihedral Angle φ (°) | Dihedral Angle ψ (°) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |
|---|---|---|---|---|
| I | -150 | 150 | 0.00 | 45.2 |
| II | -70 | -40 | 0.85 | 25.1 |
| III | 60 | 50 | 1.20 | 18.9 |
| IV | -80 | 160 | 2.50 | 10.8 |
Beyond the study of isolated molecules, computational methods can elucidate the non-covalent intermolecular interactions that govern how this compound molecules interact with each other in condensed phases. These interactions are fundamental to understanding crystal packing, solvation, and interactions with biological macromolecules.
The quantum theory of atoms in molecules (QTAIM) is a powerful method for analyzing the electron density distribution to characterize and classify intra- and intermolecular interactions. nih.gov By identifying bond critical points (BCPs) between atoms of different molecules, QTAIM can provide quantitative information about the strength and nature of interactions like hydrogen bonds and van der Waals forces.
Natural bond orbital (NBO) analysis is another valuable tool that examines charge transfer between orbitals of interacting molecules, providing insight into the electronic origins of intermolecular bonding. nih.gov For instance, NBO analysis can quantify the stabilization energy associated with a hydrogen bond by analyzing the interaction between a lone pair (n) orbital of a hydrogen bond acceptor and an antibonding (σ*) orbital of the hydrogen bond donor. nih.gov Computational techniques like 3D Hirshfeld surface analysis can also be employed to visualize and quantify various intermolecular contacts within a crystal lattice. researchgate.net
The primary intermolecular interactions expected for this compound would include:
Hydrogen Bonds: Although lacking traditional strong hydrogen bond donors, weak C-H···O hydrogen bonds involving the carbonyl oxygen atoms of the maleoyl and acyl chloride groups are possible.
Dipole-Dipole Interactions: The molecule possesses several polar functional groups (C=O, C-Cl, C-N), leading to a significant molecular dipole moment and strong dipole-dipole interactions.
Table 2: Potential Intermolecular Interactions for this compound Amenable to Computational Study
| Interaction Type | Potential Participating Atoms/Groups | Relevant Computational Analysis Method |
|---|---|---|
| Weak Hydrogen Bonding | C-H (glycyl) as donor; C=O (maleoyl, acyl chloride) as acceptor | QTAIM, NBO, Geometric Criteria |
| Dipole-Dipole Interactions | Polar groups: C=O, C-N, C-Cl | Electrostatic Potential Mapping, Molecular Dynamics |
| Halogen Bonding | Cl atom as electrophilic region; O or N as nucleophilic partner | QTAIM, NCIPLOT |
| π-Stacking | Maleimide ring interactions | Symmetry-Adapted Perturbation Theory (SAPT) |
Through the systematic application of these computational methods, a detailed and predictive understanding of the structural and interactive properties of this compound can be achieved, guiding future experimental work on this compound.
Derivatization Strategies and Analytical Applications
Applications in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. Derivatization is often employed to enhance the performance of this technique for certain analytes.
No studies detailing strategies for using N,N-maleoyl-glycyl chloride to improve ionization efficiency or chromatographic separation in LC-MS/MS analysis were identified.
There are no available comparative studies that evaluate the performance of this compound against other derivatizing reagents in LC-MS/MS applications.
Future Directions and Emerging Research Opportunities
Development of Novel and Sustainable Synthetic Pathways for N,N-Maleoyl-Glycyl Chloride
The traditional synthesis of this compound involves the reaction of glycine (B1666218) with maleic anhydride (B1165640), followed by treatment with a chlorinating agent such as thionyl chloride or oxalyl chloride. smolecule.com While effective, this route involves the use of hazardous reagents and generates stoichiometric byproducts. Future research will likely focus on developing more sustainable and efficient synthetic methodologies.
Key Research Objectives:
Catalytic Amidation and Cyclization: Investigating one-pot catalytic methods that combine the initial amidation of maleic anhydride with glycine and subsequent cyclization, followed by a direct, milder conversion to the acid chloride. This could involve novel dehydrative catalysts or biocatalytic approaches to minimize waste.
Flow Chemistry Synthesis: The development of continuous flow processes for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and product consistency. Flow reactors can enable precise control over reaction parameters, potentially allowing for the use of more reactive but transient intermediates in a controlled manner.
Alternative Chlorinating Agents: Exploring greener and safer chlorinating agents to replace thionyl chloride and oxalyl chloride is a critical area for future research. Reagents that are solid, easier to handle, and produce less corrosive byproducts would represent a significant advancement in the sustainable production of this compound.
| Synthetic Approach | Potential Advantages | Research Challenges |
| One-Pot Catalytic Synthesis | Reduced reaction steps, improved atom economy, minimized waste generation. | Catalyst development and optimization, control of side reactions. |
| Continuous Flow Chemistry | Enhanced safety, improved scalability and reproducibility, precise process control. | Reactor design, optimization of flow parameters, handling of solid reagents/products. |
| Green Chlorinating Agents | Reduced hazards, minimized corrosive byproducts, improved environmental profile. | Identification of suitable reagents, optimization of reaction conditions, cost-effectiveness. |
Exploration of Undiscovered Reactivity Profiles and Catalytic Applications
The known reactivity of this compound is dominated by its acyl chloride functionality, primarily in nucleophilic acyl substitution reactions. smolecule.com However, the presence of the maleimide (B117702) group offers opportunities for a wider range of chemical transformations that remain largely unexplored.
Potential Areas of Investigation:
Dual-Action Reagent: Designing reactions where both the acyl chloride and the maleimide moiety participate in a concerted or sequential manner. This could lead to the rapid construction of complex heterocyclic scaffolds or polymers with unique architectures.
Catalytic Asymmetric Transformations: The development of chiral catalysts that can differentiate between the two carbonyl groups of the maleimide ring or control the stereochemistry of additions across the double bond could open up new possibilities for the synthesis of enantiomerically pure compounds.
Transition-Metal Catalyzed Cross-Coupling Reactions: Investigating the potential for the acyl chloride to participate in novel cross-coupling reactions, or for the maleimide to act as a ligand or substrate in catalytic cycles, could expand the synthetic utility of this reagent beyond its current applications.
Innovative Applications in Advanced Synthetic Methodologies and Functional Materials Science
While this compound is a known building block for peptides, its unique bifunctionality makes it an attractive candidate for a variety of other advanced applications.
Emerging Application Domains:
Bioconjugation and Drug Delivery: The maleimide group is well-known for its ability to react specifically with thiols, making it a powerful tool for bioconjugation. This compound could be used to link therapeutic agents to antibodies or other biomolecules, with the glycyl chloride moiety providing a handle for further modification or attachment to a solid support.
Polymer Chemistry and Material Science: The ability of this compound to participate in both condensation and addition polymerization reactions makes it a versatile monomer for the synthesis of novel polymers. These materials could possess unique properties, such as thermal responsiveness, biodegradability, or specific binding affinities, making them suitable for applications in areas like hydrogels, drug delivery systems, and advanced coatings.
Surface Modification: The reactive nature of this compound could be exploited for the functionalization of surfaces. By immobilizing this compound on a solid support, it could be used to create surfaces with specific chemical properties for applications in chromatography, sensing, or catalysis.
| Application Area | Potential Function of this compound | Projected Impact |
| Bioconjugation | Linker for attaching drugs to targeting moieties (e.g., antibodies). | Development of more effective and targeted therapeutics. |
| Polymer Synthesis | Monomer for the creation of functional polymers with tailored properties. | Creation of advanced materials for biomedical and technological applications. |
| Surface Functionalization | Anchoring molecule to introduce specific chemical functionalities onto surfaces. | Design of novel materials for separation, sensing, and catalysis. |
Integration of Advanced Computational Methodologies for Predictive Synthesis and Design
Computational chemistry and machine learning are becoming increasingly powerful tools in chemical research. The application of these methods to this compound could accelerate the discovery of new reactions and applications.
Computational Research Opportunities:
Reaction Pathway and Mechanistic Elucidation: Density Functional Theory (DFT) and other quantum chemical methods can be used to model the reactivity of this compound, predict the feasibility of new reaction pathways, and provide detailed insights into reaction mechanisms. This can guide experimental efforts and aid in the optimization of reaction conditions.
Predictive Modeling of Material Properties: Molecular dynamics simulations and quantitative structure-property relationship (QSPR) studies could be employed to predict the properties of polymers and other materials derived from this compound. This would allow for the in-silico design of materials with specific, desired characteristics before their synthesis.
De Novo Design of Catalysts and Reagents: Computational screening and design algorithms could be used to identify novel catalysts for the sustainable synthesis of this compound or to design new reagents based on this scaffold with tailored reactivity for specific synthetic applications.
Q & A
Q. What are the standard methodologies for synthesizing N,N-maleoyl-glycyl chloride, and how is its purity validated?
Synthesis typically involves reacting maleic anhydride with glycyl chloride under anhydrous conditions, followed by purification via column chromatography or recrystallization . Purity validation employs thin-layer chromatography (TLC) with UV detection and high-performance liquid chromatography (HPLC) using a C18 column and acetonitrile/water mobile phase. System suitability tests (e.g., peak symmetry, retention time reproducibility) ensure analytical consistency . Quantification of impurities (e.g., unreacted glycyl chloride) is performed against certified reference standards.
Q. How should researchers handle and store this compound to prevent degradation?
Store the compound in a desiccator at 2–8°C under inert gas (argon/nitrogen) to minimize hydrolysis. Stability tests under accelerated conditions (40°C/75% relative humidity for 14 days) can predict shelf life. Monitor degradation via Fourier-transform infrared spectroscopy (FTIR) for carbonyl group integrity and gas chromatography-mass spectrometry (GC-MS) for volatile byproducts . Avoid exposure to moisture, strong acids/alkalis, or oxidizing agents, which trigger decomposition into maleic acid and glycine derivatives .
Advanced Research Questions
Q. How can conflicting reactivity data in acylation reactions involving this compound be resolved?
Contradictions in reactivity (e.g., variable yields in peptide coupling) may arise from solvent polarity, temperature fluctuations, or trace moisture. Design controlled experiments with standardized conditions:
- Use anhydrous dimethylformamide (DMF) or dichloromethane (DCM) with molecular sieves.
- Monitor reaction progress via in situ NMR to track maleoyl group consumption .
- Cross-validate results using alternative characterization (e.g., MALDI-TOF for product mass verification) . Statistical analysis (e.g., ANOVA for batch variations) identifies outliers, while replication (n ≥ 3) ensures reproducibility .
Q. What experimental strategies optimize the regioselectivity of this compound in polymer crosslinking?
Regioselectivity in maleoyl-based crosslinking depends on steric and electronic factors. Advanced approaches include:
- Computational modeling : Density functional theory (DFT) predicts electron-deficient sites prone to nucleophilic attack .
- Kinetic studies : Vary reaction temperatures (10–50°C) and measure crosslinking efficiency via gel permeation chromatography (GPC) .
- Protecting group strategies : Temporarily block competing functional groups (e.g., tert-butyl esters) to direct reactivity .
Q. How can researchers assess the thermodynamic stability of this compound in complex reaction matrices?
Use differential scanning calorimetry (DSC) to measure decomposition enthalpy (ΔH) and identify exothermic peaks indicative of instability . Pair with thermogravimetric analysis (TGA) to quantify mass loss under programmed heating (5°C/min). For solution-phase stability, conduct UV-Vis spectroscopy at λ = 220–260 nm to detect maleoyl ring-opening products .
Methodological Considerations
Q. What statistical frameworks are recommended for analyzing dose-response data in toxicity studies of this compound?
For acute toxicity assays (e.g., LD50 determination), apply probit analysis or nonlinear regression (log-logistic models) to dose-response curves . Report 95% confidence intervals and use Mann-Whitney U tests for nonparametric comparisons between control and treated groups. Include individual data points when n < 5 to avoid overgeneralization .
Q. How should researchers design replication studies to address variability in maleoyl-based polymer synthesis?
- Technical replication : Repeat synthesis (n = 3) using the same batch of reagents to assess procedural consistency.
- Biological replication : Use independently sourced starting materials (e.g., glycyl chloride from different suppliers) to evaluate batch-to-batch variability .
- Blind analysis : Assign separate teams for synthesis and characterization to reduce bias .
Data Presentation Guidelines
Q. What criteria ensure rigorous reporting of spectroscopic data for this compound?
- NMR : Report chemical shifts (δ in ppm) relative to TMS, coupling constants (J in Hz), and integration ratios. Specify solvent (e.g., CDCl3) and instrument frequency (e.g., 400 MHz) .
- Mass spectrometry : Include molecular ion ([M+H]⁺/[M-H]⁻) and fragmentation patterns. Calibrate with perfluorotributylamine (PFTBA) for high-resolution instruments .
- Error documentation : Provide signal-to-noise ratios and detection limits for trace impurity analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
